molecular formula C8H22N3OP B14641295 N,N-Diethyl-N',N',N'',N''-tetramethylphosphoric triamide CAS No. 51754-90-6

N,N-Diethyl-N',N',N'',N''-tetramethylphosphoric triamide

Cat. No.: B14641295
CAS No.: 51754-90-6
M. Wt: 207.25 g/mol
InChI Key: RKLPTSQSJUIRQV-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide is an organophosphorus compound with the molecular formula C10H24N3OP. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to act as a ligand in coordination chemistry and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide can be synthesized through the reaction of N,N-diethylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphoric triamides.

Scientific Research Applications

N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic and synthetic processes. The compound’s molecular targets include metal ions and enzymes, and it can influence biochemical pathways by modulating enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide
  • N,N-Diethyl-N’,N’,N’‘,N’'-tetraethylphosphoric triamide
  • N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoramide

Uniqueness

N,N-Diethyl-N’,N’,N’‘,N’'-tetramethylphosphoric triamide is unique due to its specific combination of diethyl and tetramethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[bis(dimethylamino)phosphoryl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22N3OP/c1-7-11(8-2)13(12,9(3)4)10(5)6/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLPTSQSJUIRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=O)(N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N3OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632227
Record name N,N-Diethyl-N',N',N'',N''-tetramethylphosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51754-90-6
Record name N,N-Diethyl-N',N',N'',N''-tetramethylphosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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